Dyrk1-IN-1 is a selective inhibitor of the dual specificity tyrosine-phosphorylation-regulated kinase 1A, commonly referred to as DYRK1A. This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly those involving aberrant kinase activity such as cancer and neurodegenerative disorders. DYRK1A is encoded by the DYRK1A gene located on chromosome 21 and is implicated in several biological processes, including cell proliferation, differentiation, and apoptosis .
Dyrk1-IN-1 is synthesized as part of ongoing research efforts to develop targeted therapies against diseases associated with DYRK1A dysregulation. It belongs to a class of compounds known as kinase inhibitors, specifically targeting the DYRK family of kinases. The DYRK family is divided into two classes: class I (including DYRK1A and DYRK1B) and class II (including DYRK2, DYRK3, and DYRK4) .
The synthesis of Dyrk1-IN-1 typically involves organic synthesis techniques that include:
The process may involve multiple steps, including the formation of key intermediates through condensation reactions followed by purification techniques such as chromatography .
Dyrk1-IN-1 has a defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity against DYRK1A. The structure can be represented as follows:
The three-dimensional conformation of Dyrk1-IN-1 can be analyzed using computational modeling techniques to understand its binding affinity and interaction dynamics with the target enzyme .
Dyrk1-IN-1 primarily functions through competitive inhibition of DYRK1A. The compound binds to the ATP-binding site of the kinase, preventing substrate phosphorylation. Key aspects of its reactivity include:
In vitro assays confirm that Dyrk1-IN-1 effectively inhibits DYRK1A activity in various cell lines .
The mechanism of action of Dyrk1-IN-1 involves:
Quantitative assessments using Western blotting or mass spectrometry can provide data on substrate phosphorylation levels before and after treatment with Dyrk1-IN-1.
Dyrk1-IN-1 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry are employed to confirm purity and structural integrity .
Dyrk1-IN-1 has several promising applications in scientific research:
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A is a serine/threonine kinase belonging to the evolutionarily conserved CMGC superfamily, with gene localization within the Down Syndrome Critical Region of chromosome 21 (21q22.13) [2] [3]. This kinase features three principal domains: a kinase domain enabling substrate phosphorylation, a nuclear localization signal mediating subcellular trafficking, and a PEST domain (rich in proline, glutamic acid, serine, and threonine) facilitating protein degradation [5]. Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A undergoes autophosphorylation at tyrosine 321 during translation, rendering it catalytically active for serine/threonine phosphorylation without requiring further tyrosine activation [2] [5].
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A dysregulation manifests in multiple pathologies through distinct mechanisms:
Table 1: Key Pathological Substrates of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A
Substrate Category | Specific Target | Phosphorylation Site | Pathogenic Consequence |
---|---|---|---|
Tau Biology | Microtubule-associated protein tau | Ser396, Thr231, Ser262 | Neurofibrillary tangle formation |
Amyloid Processing | Amyloid precursor protein | Thr668 | Increased amyloid-β production |
Cell Cycle Regulation | Cyclin D1 | Thr288 | Cell cycle arrest and quiescence |
Receptor Signaling | Sprouty2 | Thr75 | Epidermal growth factor receptor stabilization |
Therapeutic targeting of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A represents a convergent strategy for multiple diseases based on compelling biochemical evidence:
Neurodegenerative Rationale:
Oncological Rationale:
Table 2: Disease-Specific Mechanisms Supporting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Therapeutic Targeting
Disease Category | Core Mechanism | Validation Evidence |
---|---|---|
Down Syndrome Neurodegeneration | Dose-dependent amyloid precursor protein phosphorylation | Increased amyloid-β42 in trisomy models (90% AD penetrance) |
Alzheimer's Disease | Tau hyperphosphorylation and spliceosome dysregulation | Co-localization with tangles; 3R/4R tau imbalance |
Glioblastoma Multiforme | Sprouty2 phosphorylation → epidermal growth factor receptor stabilization | Epidermal growth factor receptor degradation upon knockdown |
Leukemias | KMT2A fusion-dependent transcriptional regulation | CRISPR screening showing dependency |
DYRK1-IN-1 emerged as a structurally optimized inhibitor addressing limitations of earlier Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A targeting compounds. Its development timeline reflects progressive medicinal chemistry advancements:
Table 3: Comparative Profile of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitors
Parameter | Harmine | Epigallocatechin Gallate | DYRK1-IN-1 |
---|---|---|---|
Molecular Weight | 212.25 g/mol | 458.37 g/mol | 240.26 g/mol |
DYRK1A half maximal inhibitory concentration | 33-80 nM | >1,000 nM | 220 nM |
Selectivity (vs DYRK1B) | 2-fold | Not determined | 250-fold |
Ligand Efficiency | 0.38 | 0.21 | 0.43 |
CNS Penetrance | Moderate | Poor | High (Pe > 5 × 10⁻⁶ cm/s) |
P-gp Efflux Liability | High (ER > 5) | Not determined | Negligible (ER = 1.1) |
The historical trajectory of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A inhibitor development illustrates a shift from promiscuous natural products toward synthetically optimized, ligand-efficient compounds. DYRK1-IN-1 embodies this progression through its balanced potency, selectivity, and drug-like properties specifically engineered for probing Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A biology in complex systems [1] [4] [9]. Subsequent research has leveraged this compound as both a chemical probe for target validation and a structural template for further inhibitor development against neurodegenerative and oncological conditions where Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A plays a pathologically significant role.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5